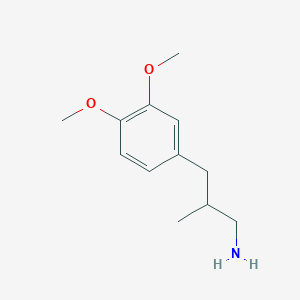

3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine

CAS No.: 743385-01-5

Cat. No.: VC4955022

Molecular Formula: C12H19NO2

Molecular Weight: 209.289

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 743385-01-5 |

|---|---|

| Molecular Formula | C12H19NO2 |

| Molecular Weight | 209.289 |

| IUPAC Name | 3-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine |

| Standard InChI | InChI=1S/C12H19NO2/c1-9(8-13)6-10-4-5-11(14-2)12(7-10)15-3/h4-5,7,9H,6,8,13H2,1-3H3 |

| Standard InChI Key | DKJSHDOWDCAAQI-UHFFFAOYSA-N |

| SMILES | CC(CC1=CC(=C(C=C1)OC)OC)CN |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine, defines its structure: a three-carbon chain (propan-1-amine) with a methyl group at position 2 and a 3,4-dimethoxyphenyl group at position 3. The phenyl ring contains methoxy substitutions at the 3 and 4 positions, contributing to its electronic and steric profile . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₉NO₂ | |

| Molecular Weight | 209.29 g/mol | |

| SMILES | CC(C)CC(N)C1=CC(=C(C=C1)OC)OC | Derived |

| InChIKey | CYRFLEMTQNARBO-UHFFFAOYSA-N |

The presence of a chiral center at the second carbon (due to the methyl group) necessitates consideration of stereochemistry. Enantiomers such as (2S)-3-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine (CAS: 2248172-59-8) have been synthesized using asymmetric methods.

Physicochemical Characteristics

-

Lipophilicity: The XLogP3 value of structurally similar compounds ranges from 1.3 to 2.2, indicating moderate lipophilicity .

-

Hydrogen Bonding: With one hydrogen bond donor and three acceptors, the compound exhibits limited solubility in polar solvents .

-

Rotatable Bonds: Four rotatable bonds suggest conformational flexibility, which may influence receptor binding .

Synthesis and Manufacturing

Asymmetric Synthesis

The (2S)-enantiomer is synthesized via asymmetric catalysis. A representative pathway involves:

-

Condensation: 3,4-Dimethoxybenzaldehyde reacts with nitroethane to form a β-nitrostyrene intermediate.

-

Reduction: Catalytic hydrogenation reduces the nitro group to an amine, yielding a racemic mixture.

-

Chiral Resolution: Enzymatic or chromatographic separation isolates the desired (2S) enantiomer.

Alternative Routes

-

Grignard Reaction: Addition of a methylmagnesium bromide to a 3,4-dimethoxyphenylpropanal derivative, followed by amination .

-

Reductive Amination: Reaction of 3-(3,4-dimethoxyphenyl)-2-methylpropanal with ammonia and a reducing agent like sodium cyanoborohydride .

Applications in Organic Chemistry

Synthetic Intermediate

The compound serves as a precursor for:

-

Heterocyclic Compounds: Cyclization reactions to form tetrahydroisoquinolines or β-carbolines.

-

Functionalized Amines: Alkylation or acylation at the primary amine group to create derivatives for drug discovery .

Catalysis Studies

Chiral variants like the (2S)-enantiomer are used to study stereoselective reactions, such as asymmetric hydrogenation.

Comparative Analysis of Structural Isomers

| Isomer | CAS Number | Key Difference |

|---|---|---|

| 2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine | 23023-17-8 | Methyl and phenyl groups on C2 |

| (2S)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine | 2248172-59-8 | Chiral center at C2 (S-configuration) |

The positional isomerism and stereochemistry significantly impact physicochemical and biological properties. For example, the (2S)-enantiomer may exhibit higher receptor affinity due to spatial compatibility.

Research Gaps and Future Directions

-

In Vivo Studies: Pharmacokinetic and toxicological profiling is needed to evaluate therapeutic potential.

-

Stereochemical Effects: Comparative studies of (2S) and (2R) enantiomers could elucidate structure-activity relationships.

-

Derivative Synthesis: Functionalization of the amine group may enhance bioavailability or target specificity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume